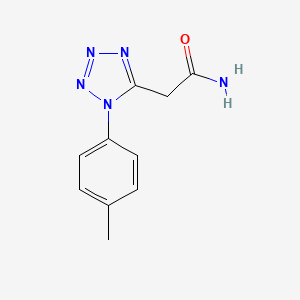
N-(4-Methylphenyl)-1H-tetrazole-5-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylphenyl)-1H-tetrazole-5-acetamide is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a 4-methylphenyl group attached to the tetrazole ring, which is further connected to an acetamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-1H-tetrazole-5-acetamide typically involves the reaction of 4-methylphenylhydrazine with acetic anhydride to form the corresponding acetamide. This intermediate is then treated with sodium azide and a suitable catalyst to form the tetrazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methylphenyl)-1H-tetrazole-5-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted tetrazoles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(4-Methylphenyl)-1H-tetrazole-5-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of N-(4-Methylphenyl)-1H-tetrazole-5-acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of certain drugs. The presence of the 4-methylphenyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability. The acetamide group further contributes to its stability and reactivity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methylphenyl)-1H-tetrazole-5-carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.
N-(4-Methylphenyl)-1H-tetrazole-5-methylamine: Contains a methylamine group instead of an acetamide group.
N-(4-Methylphenyl)-1H-tetrazole-5-ethanol: Features an ethanol group in place of the acetamide group.
Uniqueness
N-(4-Methylphenyl)-1H-tetrazole-5-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamide group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
70786-26-4 |
|---|---|
Formule moléculaire |
C10H11N5O |
Poids moléculaire |
217.23 g/mol |
Nom IUPAC |
2-[1-(4-methylphenyl)tetrazol-5-yl]acetamide |
InChI |
InChI=1S/C10H11N5O/c1-7-2-4-8(5-3-7)15-10(6-9(11)16)12-13-14-15/h2-5H,6H2,1H3,(H2,11,16) |
Clé InChI |
DSJIRHGJNHQTBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=N2)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





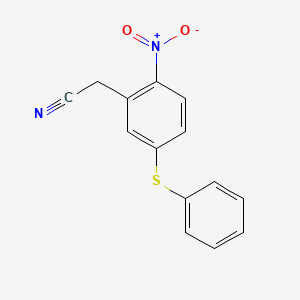
![5-[4-(1-Benzofuran-2-yl)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14468904.png)


![1H-Naphtho[2,3-c]pyran-1-one, 10-hydroxy-7,9-dimethoxy-3-methyl-](/img/structure/B14468934.png)
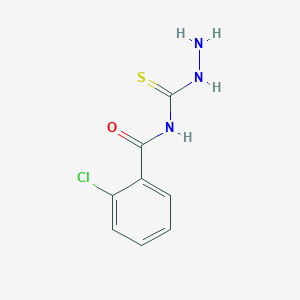
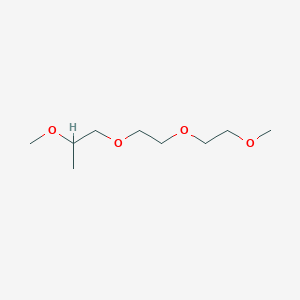
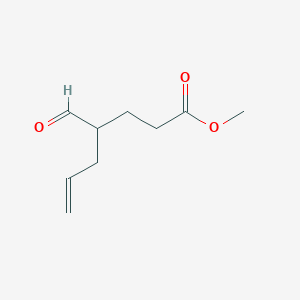
![5-Bromo-5H-indeno[1,2-B]pyridine](/img/structure/B14468955.png)


